2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one
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Overview
Description
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C10H14OS2 and a molecular weight of 214.353 g/mol . This compound is characterized by its unique spiro structure, which includes two sulfur atoms and a ketone functional group. The spiro structure is a bicyclic system where two rings are connected through a single atom, in this case, a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfur dichloride, followed by cyclization to form the spiro compound . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The sulfur atoms in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane: Similar spiro structure with an oxygen atom instead of a ketone group.
2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one: Similar structure with ethyl groups instead of methyl groups.
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one: Contains oxygen atoms in the spiro structure.
Uniqueness
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of features allows for distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61364-92-9 |
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Molecular Formula |
C10H16OS2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
2,3-dimethyl-6,10-dithiaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H16OS2/c1-7-6-10(9(11)8(7)2)12-4-3-5-13-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
AYTOLXOEXWZQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(=O)C1C)SCCCS2 |
Origin of Product |
United States |
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